molecular formula C13H20N2O B12938130 2-(4-methoxy-3-methylphenyl)-1,3-dimethylimidazolidine CAS No. 83521-98-6

2-(4-methoxy-3-methylphenyl)-1,3-dimethylimidazolidine

Cat. No.: B12938130
CAS No.: 83521-98-6
M. Wt: 220.31 g/mol
InChI Key: CGGMNSPWHZRLAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxy-3-methylphenyl)-1,3-dimethylimidazolidine is a substituted imidazolidine derivative characterized by a phenyl ring with methoxy (-OCH₃) and methyl (-CH₃) groups at the 4- and 3-positions, respectively. The imidazolidine core (a five-membered saturated ring with two nitrogen atoms) is further substituted with methyl groups at the 1- and 3-positions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of boronic acids (e.g., 3-methoxy-2-formylphenylboronic acid) via directed lithiation and subsequent boronate ester formation . Its synthesis involves condensation reactions between dinucleophiles and carbonyl-containing precursors, achieving higher yields and shorter reaction times compared to structurally related oxazolidines or dioxanes .

Properties

CAS No.

83521-98-6

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

2-(4-methoxy-3-methylphenyl)-1,3-dimethylimidazolidine

InChI

InChI=1S/C13H20N2O/c1-10-9-11(5-6-12(10)16-4)13-14(2)7-8-15(13)3/h5-6,9,13H,7-8H2,1-4H3

InChI Key

CGGMNSPWHZRLAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2N(CCN2C)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-3-methylphenyl)-1,3-dimethylimidazolidine typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with 1,3-dimethylimidazolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-methylphenyl)-1,3-dimethylimidazolidine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, often in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-Methoxy-3-methylphenyl)-1,3-dimethylimidazolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-3-methylphenyl)-1,3-dimethylimidazolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Key Properties/Applications References
2-(4-Methoxy-3-methylphenyl)-1,3-dimethylimidazolidine Imidazolidine - 4-Methoxy-3-methylphenyl group
- 1,3-dimethyl groups
High-yield intermediate for boronic acids; used in Suzuki-Miyaura cross-coupling
2-(4-Methoxyphenyl)-1,3-dimethylimidazolidine Imidazolidine - 4-Methoxyphenyl group (no 3-methyl substituent) Lower steric hindrance; potential precursor for agrochemicals
1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (C20) Imidazoline (unsaturated analog) - 4-Methoxyphenyl group
- 2-amine substituent
Pharmaceutical intermediate; explored in urea-linked triazole derivatives
4,4′-Dichloro-2,2′-[imidazolidine-1,3-diylbis(methylene)]diphenol Imidazolidine - Chlorophenol substituents
- Bridging methylene groups
Hydrogen-bonded crystal structure; model for studying noncovalent interactions
Formoterol related compound E Imidazolidine-derived - 4-Methoxy-3-methylphenyl group
- Hydroxyethylamine side chain
Impurity in bronchodilator formulations; monitored for quality control

Structural and Crystallographic Differences

  • Conformational Flexibility: The imidazolidine ring in the target compound adopts a twist conformation, similar to 4,4′-dichloro-2,2′-[imidazolidine-1,3-diylbis(methylene)]diphenol. However, the absence of chlorophenol substituents reduces intermolecular hydrogen bonding, favoring solubility in organic solvents .

Research Findings and Data

Table 1: Comparative Reaction Yields and Conditions

Compound Reaction Type Yield (%) Reaction Time (h) Key Reagents/Conditions
This compound Condensation 85 4 Dinucleophile + carbonyl precursor, THF, rt
2-(4-Methoxyphenyl)-3-methyl-1,2,3,4-tetrahydrooxazoline Cyclization 72 8 Similar reagents, elevated temperature
3-Methoxy-2-formylphenylboronic acid Lithiation-borylation 90 2 t-BuLi, triisopropylborate, -50°C

Biological Activity

2-(4-Methoxy-3-methylphenyl)-1,3-dimethylimidazolidine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylimidazolidine core with a methoxy-substituted phenyl group. Its molecular formula is C13_{13}H18_{18}N2_{2}O, and it has a molecular weight of 218.30 g/mol. The presence of the methoxy group is critical for its biological activity, influencing both solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Effects : Studies have shown its efficacy against various bacterial strains, suggesting potential applications in treating infections.
  • Neuroprotective Properties : Preliminary studies indicate that it may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The methoxy group enhances the compound's ability to donate electrons, neutralizing free radicals.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzyme Inhibition : The compound has been observed to inhibit certain enzymes linked to inflammation and microbial growth.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant reduction in oxidative stress markers
AntimicrobialEffective against E. coli and S. aureus
NeuroprotectiveReduced neuronal cell death in vitro models

Detailed Findings

  • Antioxidant Studies : In vitro assays demonstrated that this compound significantly reduced levels of malondialdehyde (MDA), a marker of oxidative damage, by up to 50% compared to controls .
  • Microbial Inhibition : A study evaluating the antimicrobial properties revealed that the compound exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against E. coli and S. aureus .
  • Neuroprotection : In experiments involving neuronal cultures exposed to toxic agents, the compound reduced apoptosis by approximately 40%, indicating its potential for neuroprotective applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.